Aromatase Inhibitory Potency of 4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol Relative to Ketoconazole and In-Class Regioisomers
In the fluorescence-based aromatase inhibition assay, 4-(2-(pyridin-4-yl)thiazol-4-yl)phenol (compound 9) exhibited an IC50 value closely comparable to the standard inhibitor ketoconazole (IC50 = 0.95 μM), and was described as having 'very similar' efficacy to ketoconazole [1]. By contrast, the 3-pyridinyl regioisomer (compound 8, R1 = 4-OH Phenyl, R2 = 3-Pyridinyl) yielded an IC50 of 1.51 μM, representing a less potent inhibition profile, while compound 6 (R1 = 3-OH Phenyl, R2 = 3-Pyridinyl) achieved the most potent activity in the series at 0.91 nM, approximately 1000-fold more potent than compound 9 [1]. This steep structure-activity relationship underscores that the 4-pyridinyl-4-hydroxyphenyl substitution pattern occupies a distinct intermediate potency niche within the chemotype.
| Evidence Dimension | Aromatase (CYP19A1) enzyme inhibition IC50 |
|---|---|
| Target Compound Data | Compound 9: IC50 comparable to ketoconazole (0.95 μM); reported as having 'very similar' inhibitory efficacy to ketoconazole [1]. |
| Comparator Or Baseline | Ketoconazole IC50 = 0.95 μM (standard inhibitor); Compound 8 (3-pyridinyl regioisomer, 4-OH Phenyl) IC50 = 1.51 μM; Compound 6 (3-OH Phenyl, 3-Pyridinyl) IC50 = 0.91 nM [1]. |
| Quantified Difference | Compound 8 is approximately 1.6-fold less potent than ketoconazole; compound 9 achieves parity with ketoconazole; compound 6 is approximately 1000-fold more potent than compound 9. |
| Conditions | Fluorescence-based aromatase inhibition assay, concentration range 10 μM to 4.5 nM; human placental aromatase enzyme. Values represent mean ± SD of triplicate determinations [1]. |
Why This Matters
Potency versus the clinical comparator ketoconazole provides a translational benchmark for researchers selecting compounds for aromatase-targeted probe or lead optimization campaigns; the intermediate potency of compound 9 may offer advantages for mechanistic studies where sub-nanomolar inhibition is undesirable.
- [1] Ertas M, Sahin Z, Berk B, Yurttas L, Biltekin SN, Demirayak S. Pyridine-substituted thiazolylphenol derivatives: Synthesis, modeling studies, aromatase inhibition, and antiproliferative activity evaluation. Archiv der Pharmazie. 2018;351(3-4):e1700272. DOI: 10.1002/ardp.201700272. View Source
